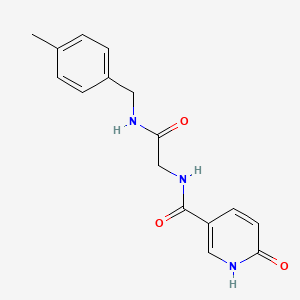

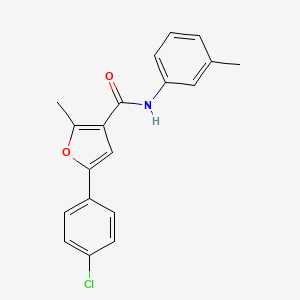

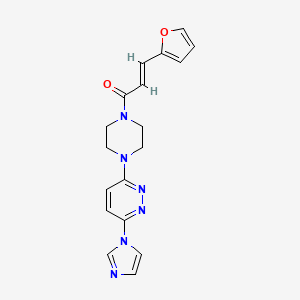

N-(2-((4-methylbenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule, likely containing a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) based on its name . It also seems to contain an amide group (a carbonyl group (C=O) attached to a nitrogen atom), and a benzyl group (a phenyl ring attached to a CH2 group) .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution, condensation, or cycloaddition .科学的研究の応用

Metabolism and Disposition Studies

Research on similar compounds has shown that 19F-nuclear magnetic resonance (NMR) spectroscopy is a valuable tool in drug discovery, particularly for studying the metabolism and disposition of potent HIV integrase inhibitors. This technique supports the selection of candidates for further development by providing data on the metabolic fate and excretion balance of compounds, highlighting the role of metabolism in elimination processes (Monteagudo et al., 2007).

Synthesis of Polyamides

Research has also focused on the synthesis of polyamides containing different bases, such as uracil and adenine, through reactions involving similar compounds. These polyamides have applications in creating new materials with specific molecular weights and solubility properties, which could be useful in various scientific fields (Hattori & Kinoshita, 1979).

Aminocarbonylation Reactions

Amino acid methyl esters have been used as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the synthesis of 2-oxo-carboxamide type derivatives. This process has implications for producing compounds with potential pharmaceutical applications, indicating a method for synthesizing carboxamide derivatives from similar structures (Müller et al., 2005).

Peptide Coupling Reaction

Another study has shown that various carboxamides or peptides can be synthesized from corresponding carboxylic acids and amines in high yields using catalysis by specific compounds, with minimal undesired racemization. This methodology could potentially apply to the synthesis of peptides or carboxamide derivatives using N-(2-((4-methylbenzyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide as a starting material or intermediate (Shiina et al., 2008).

作用機序

Target of Action

The targets of a compound are usually proteins in the body such as enzymes, receptors, or ion channels. The specific target would depend on the structure of the compound and its chemical properties. For example, benzamide analogues have been found to be allosteric activators of human glucokinase .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, leading to a change in the protein’s activity. For instance, N-benzimidazol-2yl benzamide analogues have been found to increase the catalytic action of glucokinase .

特性

IUPAC Name |

N-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-2-4-12(5-3-11)8-17-15(21)10-19-16(22)13-6-7-14(20)18-9-13/h2-7,9H,8,10H2,1H3,(H,17,21)(H,18,20)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABIMPVJHFNDLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

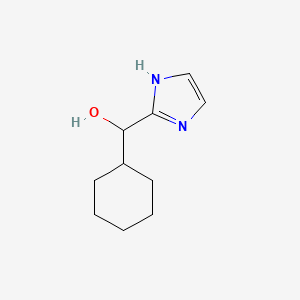

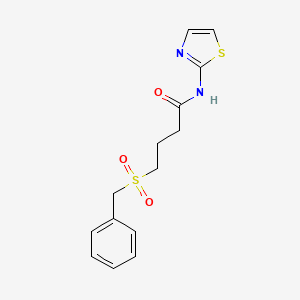

![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2958279.png)

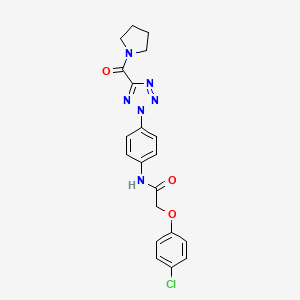

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2958292.png)

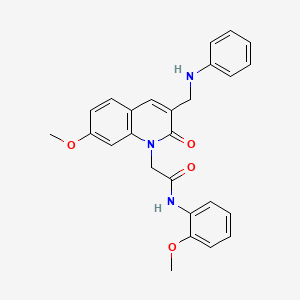

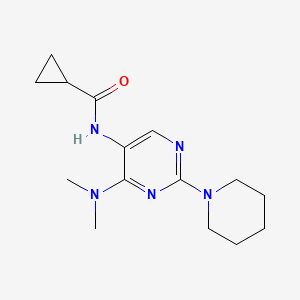

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)